molecular formula C11H14BrNO B13065394 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13065394
M. Wt: 256.14 g/mol
InChI Key: WMTVSTMZWBLZRZ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1388024-00-7) is a brominated indoline derivative of high interest in medicinal and organic chemistry. With the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol, this compound serves as a versatile synthetic intermediate . The structure features a saturated pyrrole ring (indoline) with methoxy and bromo functional groups, offering multiple sites for chemical modification and structure-activity relationship (SAR) studies. The indole and indoline scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous bioactive molecules and natural products . Researchers extensively explore indole derivatives for a wide spectrum of therapeutic applications, including their potential as anti-tubercular agents . Specifically, novel indole-based compounds are being investigated as inhibitors of key mycobacterial targets, such as DprE1 and MmpL3, which are involved in cell wall synthesis . This compound's specific substitution pattern makes it a valuable molecular building block for constructing novel compounds for high-throughput screening and the development of potential pharmacotherapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(11)4-7(12)5-9(10)14-3/h4-5,13H,6H2,1-3H3

InChI Key

WMTVSTMZWBLZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2OC)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 5-Bromo-7-substituted Indoles and Indolines

The preparation of 5-bromo-7-substituted indoles typically involves:

  • Starting from appropriately substituted anilines (e.g., 4-bromo-2-methoxyaniline or 4-bromo-2-methylaniline analogs).
  • Sequential reactions including halogenation (iodination), Sonogashira coupling, and cyclization to form the indole or indoline core.
  • Introduction of geminal dimethyl groups at position 3 often requires specific alkylation or ring-closure steps.

A representative synthetic route for closely related 5-bromo-7-methylindole involves three main steps:

Step Reaction Type Description Conditions & Notes
1 Iodination 4-bromo-2-methylaniline reacted with iodine reagent (e.g., N-iodosuccinimide) Mild solvent conditions; selective iodination at ortho position relative to amine
2 Sonogashira Coupling Coupling of iodinated intermediate with trimethylsilylacetylene under Pd(0)/CuI catalysis Catalyst molar ratio 0.2-0.4 equiv; room temperature; nitrogen atmosphere; triethylamine base
3 Cyclization (Ring Closure) Base-promoted cyclization of alkyne intermediate to form indole ring Base: potassium tert-butoxide or sodium hydride; solvent: NMP, DMF, DMAc, or THF; temperature 40-80 °C (commonly 60 °C)

This method yields the 5-bromo-7-methylindole with high purity and good yields (typically 75-92%) and is scalable for larger production.

Adaptation for 7-Methoxy and 3,3-Dimethyl Substitution

  • The 7-methoxy substituent can be introduced by using 4-bromo-2-methoxyaniline as the starting material instead of the methyl analog.
  • The geminal dimethyl groups at position 3 (3,3-dimethyl) require additional synthetic steps, often involving alkylation or use of a suitable precursor bearing these groups.
  • Ring closure conditions may need optimization to accommodate steric hindrance from the dimethyl groups.

Specific Reaction Conditions and Reagents

Parameter Preferred Range/Values Comments
Iodination reagent N-iodosuccinimide (NIS) or molecular iodine Ensures selective iodination; mild conditions
Sonogashira catalyst Pd(PPh3)2Cl2 (0.2-0.4 equiv), CuI (0.4-0.6 equiv) Triethylamine as base; nitrogen atmosphere; room temperature
Coupling partner Trimethylsilylacetylene or substituted acetylenes Slowly added dropwise over 1-2 hours
Cyclization base Potassium tert-butoxide, sodium hydride, or NaH Strong base required for ring closure
Cyclization solvent NMP, DMF, DMAc, THF Polar aprotic solvents facilitate cyclization
Cyclization temperature 40-80 °C (commonly 60 °C) Moderate heating accelerates reaction
Reaction time 1-3 hours Depends on scale and substrate

Purification and Yield

  • Products are typically purified by silica gel column chromatography.
  • Yields range from 75% to over 90% depending on scale and exact conditions.
  • The method is amenable to scale-up with consistent yields and purity.

Research Findings and Comparative Analysis

Preparation Aspect Literature/Patent Findings Advantages/Challenges
Use of 4-bromo-2-methoxyaniline Starting material readily available or synthesized; key for introducing substituents at correct positions Low cost, mild reaction conditions
Iodination step NIS provides regioselective iodination; avoids over-iodination Mild and selective; easy work-up
Sonogashira coupling Efficient coupling with Pd/Cu catalysis; requires inert atmosphere and base High yields; sensitive to moisture and air
Cyclization Base-promoted ring closure in polar aprotic solvents at moderate temperature High yield; purification straightforward; scalable
Alternative methods Bartoli indole synthesis and lithium borohydride reduction reported but less suitable for scale-up due to cost and yields Bartoli requires expensive reagents and low temperature; lithium borohydride is costly and low yield

Summary Table of Preparation Method for 5-Bromo-7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Step Reagents/Conditions Purpose Yield (%) Notes
1 4-bromo-2-methoxyaniline + NIS in suitable solvent Selective iodination ~90 Mild conditions; regioselective iodination
2 Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, N2 atmosphere, RT Sonogashira coupling to introduce alkyne 85-92 Slow addition; inert atmosphere required
3 Potassium tert-butoxide or NaH, NMP or DMF, 60 °C Base-promoted cyclization to indoline 75-90 Polar aprotic solvent; moderate heating
Purification Silica gel column chromatography Product isolation - High purity product obtained

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 5 serves as an electrophilic site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing methoxy group at position 7.

Reagents/ConditionsProductYieldKey ObservationsSources
Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, trimethylamine, phenylboronic acid5-Phenyl-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole85–92%Suzuki-Miyaura coupling under inert atmosphere.
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, primary amines5-Amino-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole70–78%Buchwald-Hartwig amination with Pd catalysis.

Mechanistic Notes :

  • Palladium-mediated cross-coupling (e.g., Suzuki) proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with a boronic acid, and reductive elimination .

  • Amine substitution requires base-assisted deprotonation of the nucleophile.

Oxidation Reactions

The 2,3-dihydroindole core can undergo oxidation to form aromatic indole derivatives.

Reagents/ConditionsProductYieldKey ObservationsSources
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH<sub>2</sub>Cl<sub>2</sub>, rt5-Bromo-7-methoxy-3,3-dimethyl-1H-indole88%Aromatization via dehydrogenation.
MnO<sub>2</sub>, acetone, reflux5-Bromo-7-methoxy-3,3-dimethyl-1H-indole-2,3-dione65%Over-oxidation to diketone derivative.

Structural Impact :

  • Aromatization increases conjugation, shifting UV-Vis absorption maxima .

  • Diketone formation introduces electrophilic sites for further functionalization .

Functionalization of the Methoxy Group

The methoxy group at position 7 can undergo demethylation or act as a directing group.

Reagents/ConditionsProductYieldKey ObservationsSources
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C to rt5-Bromo-7-hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole90%Selective demethylation without bromine displacement.
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Bromo-7-methoxy-4-nitro-3,3-dimethyl-2,3-dihydro-1H-indole55%Nitration at position 4 (meta to methoxy).

Regioselectivity :

  • Methoxy groups direct electrophilic substitution to the para position, but steric hindrance from dimethyl groups alters reactivity.

Reduction of the Dihydroindole Core

The saturated C2–C3 bond can undergo hydrogenation or hydride reduction.

Reagents/ConditionsProductYieldKey ObservationsSources
H<sub>2</sub>, Pd/C, ethanol, 50 psi5-Bromo-7-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroindole95%Full saturation of the indole ring.
NaBH<sub>4</sub>, MeOH, 0°CNo reactionResilience to hydride reduction due to steric protection.

Steric Effects :

  • The 3,3-dimethyl groups hinder access to the C2–C3 bond, limiting reduction under mild conditions .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions.

Reagents/ConditionsProductYieldKey ObservationsSources
CuI, NMP, 120°C, KI5-Iodo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole80%Finkelstein-type halogen exchange.
Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>3</sub>NO<sub>2</sub>, 40°C5,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole45%Competitive chlorination at position 7.

Limitations :

  • Chlorination is less efficient due to the deactivating methoxy group.

Photochemical Reactions

UV light induces unique reactivity in the presence of sensitizers.

Reagents/ConditionsProductYieldKey ObservationsSources
UV light (254 nm), acetone, O<sub>2</sub>5-Bromo-7-methoxy-3,3-dimethyl-1H-indole-2,3-epoxide30%Epoxidation of the C2–C3 double bond.

Side Reactions :

  • Competing oxidation to diketones observed under prolonged irradiation .

Key Structural and Mechanistic Insights

  • Electronic Effects :

    • The methoxy group at position 7 deactivates the ring, directing electrophiles to position 4 or 6.

    • Bromine’s strong electron-withdrawing nature enhances S<sub>N</sub>Ar reactivity at position 5 .

  • Steric Hindrance :

    • 3,3-Dimethyl groups restrict access to the C2–C3 bond, limiting reduction and oxidation pathways .

  • Thermodynamic Stability :

    • The partially saturated core favors aromatization under oxidative conditions .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that indole derivatives, including 5-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole, exhibit potent anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with bromine and methoxy groups have been associated with enhanced activity against glioblastoma cells and other cancer types due to their ability to interact with key cellular pathways involved in tumor growth .

Antioxidant Properties

The compound has shown promising antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. The presence of methoxy and bromo substituents enhances the compound's ability to scavenge free radicals, which is essential for preventing cellular damage . This property is particularly relevant in neuroprotective applications where oxidative stress plays a significant role in neurodegenerative diseases.

Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal that it exhibits significant antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . This makes it a candidate for developing new antibiotics.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been suggested that derivatives of 2,3-dihydroindoles can protect neuronal cells from oxidative damage and promote survival under stress conditions . This application is particularly relevant for conditions like Alzheimer's disease and other forms of dementia.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Key synthetic methods include N-alkylation and cyclization techniques that facilitate the introduction of bromine and methoxy groups .

StepReaction TypeReagentsConditions
1N-AlkylationAlkyl halideBase (e.g., KOH)
2CyclizationIndole derivative + Brominating agentHeat
3MethoxylationMethanol + Acid catalystReflux

Clinical Investigations

A notable study explored the effects of indole derivatives on breast cancer cell lines, demonstrating that certain substitutions at the indole nitrogen significantly enhance anticancer activity . The findings suggest a potential pathway for developing more effective therapeutic agents based on structural modifications.

Preclinical Models

In preclinical models, compounds similar to this compound have shown efficacy in reducing tumor sizes and improving survival rates in animal models of cancer . These studies underscore the compound's potential for further development into clinical therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole 5-Br, 7-OCH₃, 3,3-(CH₃)₂ Enhanced solubility, steric hindrance Target
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole 5-Br, 3,3-(CH₃)₂ Simpler structure; lacks 7-OCH₃
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 5-Br, 3-OH, 3-phenacyl, 2-oxo Ketone functionality; hydrogen bonding
5-Bromo-3-(triazolyl-ethyl)-1H-indole (e.g., 9c) 5-Br, 3-triazole-ethyl Bioactive (antioxidant potential)
5-Bromo-2,3,3-trimethyl-2,3-dihydro-1H-indole 5-Br, 2-CH₃, 3,3-(CH₃)₂ Increased steric bulk

Substituent Impact Analysis:

  • 7-Methoxy Group: Compared to non-methoxy analogs (e.g., ), the 7-OCH₃ group in the target compound improves solubility in polar solvents and may modulate electronic properties for downstream reactions.
  • 3,3-Dimethyl vs. Trimethyl: The absence of a 2-methyl group (vs.
  • Bromo Position : The 5-bromo substitution is conserved across analogs, suggesting its critical role in cross-coupling reactions (e.g., Suzuki-Miyaura in ).

Physical and Chemical Properties

Property Target Compound 5-Bromo-3,3-dimethyl analog 5-Bromo-3-hydroxy-phenacyl
Melting Point Not reported Not reported Not reported
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (due to ketone)
Reactivity Electrophilic at C-5, C-3 Similar electrophilic sites Nucleophilic at OH, ketone

Biological Activity

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₈BrN₁O
  • Molecular Weight : 228.07 g/mol
  • CAS Number : 19804063

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various indole derivatives, including this compound. This compound has shown promising activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus9.375
Escherichia coli75
Pseudomonas aeruginosa9.375

The compound exhibited a particularly low MIC against Pseudomonas aeruginosa , indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. For instance:

  • Candida albicans : In vitro studies have reported effective inhibition at concentrations comparable to established antifungal agents.

The antifungal efficacy suggests that this compound could be a candidate for developing new antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:

Cytotoxicity Studies

Cell LineIC₅₀ (µM)
HepG2 (liver cancer)41.6
L-02 (normal liver)53.5

The compound exhibited moderate cytotoxicity against HepG2 cells while showing less toxicity towards normal liver cells (L-02), suggesting a degree of selectivity that is desirable in anticancer drugs .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of DHFR : Similar to methotrexate, it shows potential as a dihydrofolate reductase inhibitor.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized derivatives of indoles and evaluated their biological activities, confirming the promising profile of 5-bromo derivatives against both bacterial and fungal strains .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the indole scaffold significantly affect biological activity, providing insights for further drug development .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing brominated indole derivatives like 5-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole?

  • Methodology : Bromination via electrophilic substitution (e.g., using N-bromosuccinimide in dichloromethane) is a common strategy for introducing bromine at the 5-position of indole scaffolds . Subsequent methoxylation at the 7-position can be achieved using methylating agents under controlled conditions. For dihydroindole systems, hydrogenation or reductive alkylation steps are typically employed. Purification often involves flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) .

Q. How is structural confirmation performed for brominated indole derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • 1H NMR : Signals for methoxy groups appear at δ ~3.72 ppm (singlet, 3H) .
  • 13C NMR : Methoxy carbons resonate at δ ~55.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 397.0653 for a related compound) .
  • TLC (Rf values) and melting points are supplementary characterization tools .

Q. What solvents and catalysts are optimal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in indole functionalization?

  • Methodology : PEG-400:DMF (2:1) mixtures are effective solvents for CuAAC reactions due to their ability to stabilize copper(I) iodide (CuI) catalysts . Catalyst loading (1–2 equivalents) and reaction time (~12–24 hours) significantly impact yields. Post-reaction workup typically involves aqueous extraction and solvent evaporation under reduced pressure .

Advanced Research Questions

Q. How can researchers address yield discrepancies in CuAAC reactions for indole derivatives?

  • Analysis : and report 46% and 50% yields, respectively, for similar reactions. Variations arise from:

  • Catalyst activity : Excess CuI (2 equivalents vs. 1.3 equivalents) may lead to side reactions .
  • Solvent polarity : PEG-400’s viscosity affects reaction kinetics and intermediate stabilization.
  • Purification losses : Residual DMF in crude products reduces effective yields; vacuum heating (90°C) improves purity .

Q. What strategies resolve contradictions in NMR data for substituted indoles?

  • Approach :

  • Solvent effects : Compare CDCl3 vs. DMSO-d6 spectra to identify tautomeric shifts or hydrogen bonding .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing methoxy vs. methylene protons) .
  • Cross-referencing : Validate against literature (e.g., δ 4.51 ppm for triazole-linked ethyl groups vs. δ 4.62 ppm in fluorophenyl analogs ).

Q. How can green chemistry principles be applied to indole synthesis?

  • Methodology :

  • Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recovery : Recycle CuI via aqueous extraction or immobilization on silica supports .
  • Waste minimization : Use continuous flow reactors to reduce solvent volumes and improve atom economy .

Q. What structural modifications enhance the biological activity of brominated indoles?

  • Design strategies :

  • Polar substituents : Diethylamino or hydroxypropyl groups improve aqueous solubility and membrane permeability .
  • Halogen positioning : Bromine at the 5-position increases steric bulk, potentially enhancing receptor binding .
  • Hybrid scaffolds : Triazole-linked indoles (e.g., 1,2,3-triazole-ethyl derivatives) show antioxidant activity in ischemia models .

Data Contradiction Analysis

Q. Why do fluorophenyl-substituted indoles exhibit lower yields (25%) compared to methoxyphenyl analogs (46–50%)?

  • Hypothesis :

  • Electronic effects : Electron-withdrawing fluorine groups reduce alkyne reactivity in CuAAC, slowing triazole formation .
  • Steric hindrance : Bulky fluorophenyl groups impede copper coordination, requiring extended reaction times.
  • Purification challenges : Fluorinated byproducts may co-elute with target compounds, reducing isolated yields .

Methodological Recommendations

  • Synthetic optimization : Screen CuI loading (0.5–2.0 equivalents) and solvent ratios (PEG-400:DMF 1:1 to 3:1) .
  • Biological assays : Use in vitro radical scavenging assays (e.g., DPPH) to evaluate antioxidant potential .
  • Computational modeling : Perform DFT calculations to predict bromine’s electronic effects on indole reactivity .

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